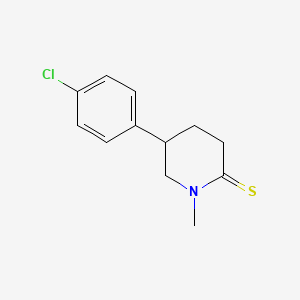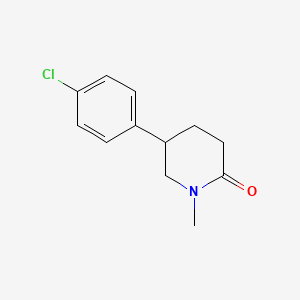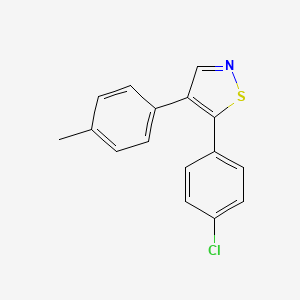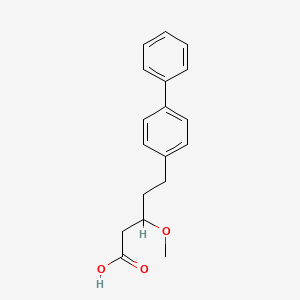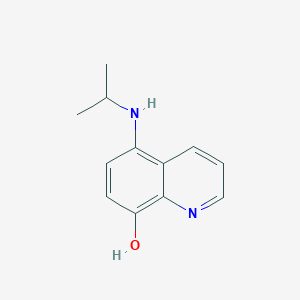
5-(4-Piperidyl)-4-propylisothiazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-piperidyl)-4-propylisothiazol-3-ol is a heterocyclic compound that features a piperidine ring and an isothiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and isothiazole moieties in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-piperidyl)-4-propylisothiazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidylamine with a suitable isothiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Catalysts and reagents are carefully selected to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-piperidyl)-4-propylisothiazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-piperidyl)-4-propylisothiazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-piperidyl)isoxazol-3-ol: A structurally similar compound with comparable biological activities.
4-(3-chloro-phenyl)-2-methyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylic acid: Another compound with a piperidine ring, used in medicinal chemistry.
Uniqueness
5-(4-piperidyl)-4-propylisothiazol-3-ol is unique due to the presence of both piperidine and isothiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-piperidin-4-yl-4-propyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-3-9-10(15-13-11(9)14)8-4-6-12-7-5-8/h8,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
INIXNNKFVDXPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SNC1=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


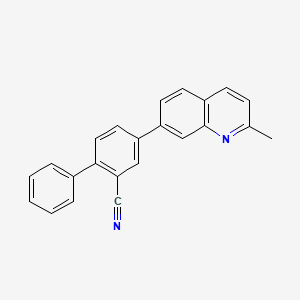
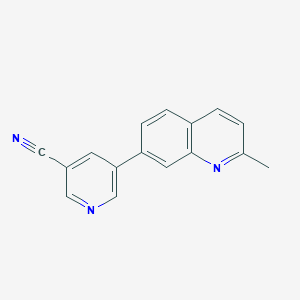
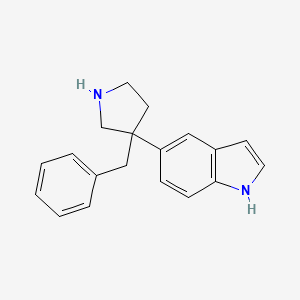
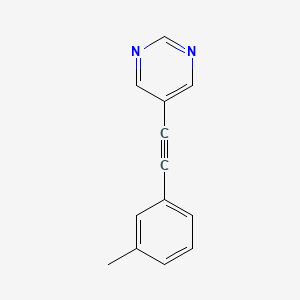
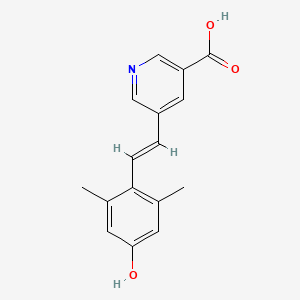
![1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-](/img/structure/B10844532.png)
